Cas no 2229305-00-2 (3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid)

3-(3,5-Dichloropyridin-4-yl)-2,2-dimethylpropanoic acid is a chlorinated pyridine derivative with a propanoic acid backbone, featuring two methyl groups at the β-position. This structural configuration enhances its stability and influences its reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The dichloropyridinyl moiety contributes to its potential as a precursor for active ingredients in crop protection products, while the carboxylic acid group allows for further functionalization. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically characterized by high purity and is handled under controlled conditions to maintain its integrity for specialized chemical processes.
3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid structure
2229305-00-2 structure
Product Name:3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid
CAS No:2229305-00-2
MF:C10H11Cl2NO2
MW:248.105840921402
CID:6406681
PubChem ID:165637103
Update Time:2025-10-28

3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid
    • 2229305-00-2
    • EN300-1976390
    • Inchi: 1S/C10H11Cl2NO2/c1-10(2,9(14)15)3-6-7(11)4-13-5-8(6)12/h4-5H,3H2,1-2H3,(H,14,15)
    • InChI Key: ZJYAUSCGUMWHIV-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=C(C=1CC(C(=O)O)(C)C)Cl

Computed Properties

  • Exact Mass: 247.0166840g/mol
  • Monoisotopic Mass: 247.0166840g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.2Ų

3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid Pricemore >>

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Additional information on 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid

Introduction to 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid (CAS No. 2229305-00-2)

3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid, identified by the chemical compound code CAS No. 2229305-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a pyridine core substituted with chlorine atoms and connected to a branched alkanoic acid moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications in drug discovery and molecular biology.

The molecular structure of 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid consists of a pyridine ring at the 4-position substituted with two chlorine atoms at the 3 and 5 positions, linked to a tert-butyl group via an acetic acid side chain. This configuration imparts distinct electronic and steric characteristics, which are critical for its interactions with biological targets. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the pyridine ring, making it a potential scaffold for developing bioactive molecules.

In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their diverse biological activities and structural versatility. Pyridine derivatives, in particular, have been extensively studied for their roles in modulating various biological pathways. The compound 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid is no exception and has been explored in several preclinical studies for its potential therapeutic applications.

One of the most compelling aspects of this compound is its utility as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in inflammatory and metabolic diseases. For instance, studies have demonstrated its efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway. By modulating COX activity, this compound holds promise for developing treatments against conditions such as arthritis and cardiovascular diseases.

Furthermore, the tert-butyl group attached to the carboxylic acid moiety provides steric hindrance, which can be exploited to improve drug-like properties such as solubility and metabolic stability. This feature is particularly important in drug design, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic efficacy. The combination of electronic and steric modifications in 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid makes it a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have also facilitated the exploration of 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid's potential applications. Molecular docking studies have revealed its binding affinity to various protein targets, including kinases and transcription factors. These interactions suggest that the compound may have roles in regulating cellular signaling pathways relevant to cancer and neurodegenerative disorders. Such findings underscore its importance as a lead compound in drug discovery efforts.

The synthesis of 3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the chlorination of a pyridine derivative followed by alkylation with a tert-butyl group and subsequent carboxylation to introduce the acetic acid side chain. These synthetic routes are well-established in industrial settings, ensuring scalability for large-scale production if needed.

From a biochemical perspective, the compound's ability to interact with biological macromolecules makes it an intriguing candidate for further investigation. Its pyridine core can engage with aromatic pockets in proteins, while the chlorine atoms provide additional interaction points through halogen bonding. The carboxylic acid group also offers opportunities for hydrogen bonding interactions, enhancing its binding affinity. These features collectively contribute to its potential as a pharmacological agent.

In conclusion,3-(3,5-dichloropyridin-4-yl)-2,2-dimethylpropanoic acid (CAS No. 2229305-00-2) represents a promising compound in the realm of pharmaceutical research. Its unique structural attributes and demonstrated biological activities position it as a valuable tool for developing new therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,CAS No. 2229305-00-2 will undoubtedly remain at the forefront of drug discovery efforts.

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